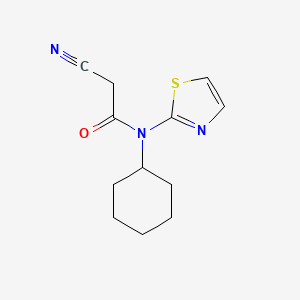
2-cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide is a chemical compound with the molecular formula C12H15N3OS and a molecular weight of 249.33 g/mol . It is used primarily in proteomics research and is known for its unique structure that combines a cyano group, a cyclohexyl group, and a thiazole ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of cyclohexylamine with methyl cyanoacetate in the presence of a base such as triethylamine . The reaction is usually carried out at room temperature without the need for a solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The active hydrogen on the cyano group can participate in substitution reactions with various electrophiles.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Common Reagents and Conditions
Triethylamine: Used as a base in many reactions involving this compound.
Major Products Formed
Applications De Recherche Scientifique
2-Cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with various biomolecules, while the thiazole ring can participate in π-π interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-N-(1,3-thiazol-2-yl)acetamide: Similar structure but lacks the cyclohexyl group.
N-Cyanoacetyl-N-cyclohexylamine: Similar structure but lacks the thiazole ring.
Uniqueness
The unique combination of the cyano group, cyclohexyl group, and thiazole ring in 2-cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C12H15N3OS |
|---|---|
Poids moléculaire |
249.33 g/mol |
Nom IUPAC |
2-cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H15N3OS/c13-7-6-11(16)15(12-14-8-9-17-12)10-4-2-1-3-5-10/h8-10H,1-6H2 |
Clé InChI |
XKOOOCKABUFYAR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(C2=NC=CS2)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



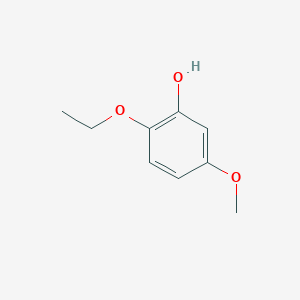
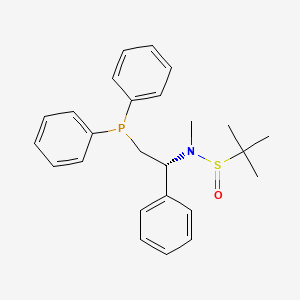
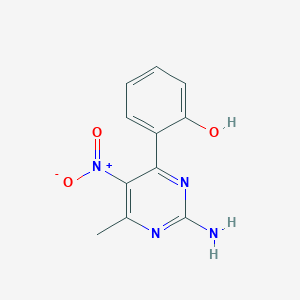
![Propan-2-yl 2-[[[5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15092185.png)
![N-(2-amino-1,2-diphenylethyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B15092194.png)
![5-acetamido-2-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B15092197.png)

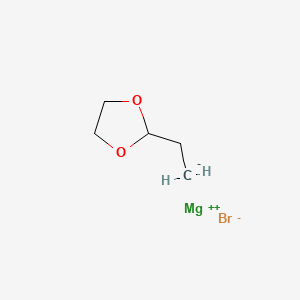
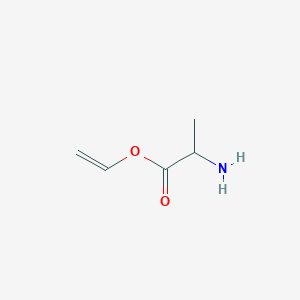
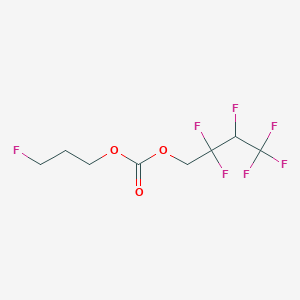
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzaldehyde](/img/structure/B15092226.png)


